molecular formula C15H13BrFNO2 B2621195 4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide CAS No. 391222-97-2

4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide

Katalognummer B2621195
CAS-Nummer: 391222-97-2
Molekulargewicht: 338.176
InChI-Schlüssel: NSCZLUWEAOFZRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. BFA is a member of the benzamide family of compounds and is characterized by its unique chemical structure, which contains a bromine, fluorine, and ethoxyphenyl group.

Wirkmechanismus

4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide exerts its biological effects by inhibiting the activity of ARF, a protein that plays a critical role in the regulation of intracellular vesicle trafficking and secretion. Specifically, this compound binds to the ARF protein and prevents it from interacting with other proteins and membranes, leading to the disruption of intracellular vesicle trafficking and secretion.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells, including the inhibition of protein trafficking and secretion, the induction of endoplasmic reticulum stress, and the activation of the unfolded protein response. These effects are thought to be mediated by the inhibition of ARF activity and the disruption of intracellular vesicle trafficking and secretion.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide in lab experiments is its specificity for ARF inhibition, which allows for the selective modulation of intracellular vesicle trafficking and secretion. However, this compound has some limitations, including its potential cytotoxicity and the need for careful dosing and experimental design to avoid non-specific effects.

Zukünftige Richtungen

There are several future directions for the study of 4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide and its potential applications in various scientific research fields. One promising direction is the development of new this compound derivatives with improved potency and selectivity for ARF inhibition. Another direction is the use of this compound as a chemical probe for the study of other intracellular trafficking pathways and the identification of new drug targets. Finally, the potential use of this compound in the development of new therapeutic agents for the treatment of diseases associated with intracellular trafficking and secretion dysfunction, such as cancer and neurodegenerative disorders, is an exciting area of research.

Synthesemethoden

The synthesis of 4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide involves a multi-step process that typically begins with the reaction of 4-bromo-2-fluoroaniline with ethyl 3-bromobenzoate in the presence of a palladium catalyst. The resulting product is then subjected to a series of chemical transformations, including hydrolysis and amidation, to yield the final compound, this compound.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry and drug discovery. One of the most promising applications of this compound is its use as a chemical probe for the study of protein trafficking and secretion in cells. This compound has been shown to inhibit the activity of a protein called ADP-ribosylation factor (ARF), which plays a critical role in protein trafficking and secretion.

Eigenschaften

IUPAC Name

4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO2/c1-2-20-12-5-3-4-11(9-12)18-15(19)13-7-6-10(16)8-14(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCZLUWEAOFZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.